4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline
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Overview
Description
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, and a methoxy group on the aniline ring
Preparation Methods
The synthesis of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Chemical Reactions Analysis
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro or fluoro substituents.
Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide (DMSO).
Scientific Research Applications
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methoxy group on the aniline ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
4-(3-Chloro-2-fluorobenzyl)-3-methoxyaniline can be compared with other similar compounds, such as:
3-Chloro-2-fluorobenzyl bromide: This compound has a similar structure but lacks the methoxy group on the aniline ring.
3-Chloro-2-fluorobenzyl alcohol: This compound has a hydroxyl group instead of the methoxy group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
882535-01-5 |
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Molecular Formula |
C14H13ClFNO |
Molecular Weight |
265.71 g/mol |
IUPAC Name |
4-[(3-chloro-2-fluorophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-13-8-11(17)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7,17H2,1H3 |
InChI Key |
OXLYVIPARMHHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)CC2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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